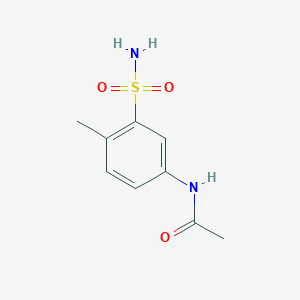N-(4-methyl-3-sulfamoylphenyl)acetamide
CAS No.: 200266-64-4; 5433-02-3
Cat. No.: VC5234276
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 200266-64-4; 5433-02-3 |
|---|---|
| Molecular Formula | C9H12N2O3S |
| Molecular Weight | 228.27 |
| IUPAC Name | N-(4-methyl-3-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
| Standard InChI Key | PIYWITGDWFESDP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N |
Introduction
Chemical Identity and Physicochemical Properties
N-(4-Methyl-3-sulfamoylphenyl)acetamide belongs to the sulfonamide class, renowned for its stability and pharmacological relevance. The compound’s molecular structure integrates an acetamide group (-NHCOCH₃) at the para position of a benzene ring substituted with a methyl group at carbon 4 and a sulfamoyl group at carbon 3. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃S |
| Molecular Weight | 228.27 g/mol |
| CAS Numbers | 200266-64-4; 5433-02-3 |
| Solubility | Limited aqueous solubility |
| Stability | Stable under standard conditions |
The sulfamoyl group enhances hydrophilicity, a critical factor in drug design for improving bioavailability . Its methyl substituent introduces steric effects that influence both reactivity and intermolecular interactions, as evidenced by crystallographic studies .
Synthesis and Reaction Pathways
The synthesis of N-(4-methyl-3-sulfamoylphenyl)acetamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with m-toluidine (3-methylaniline) under alkaline conditions . A representative procedure is outlined below:
Reagents:
-
4-Acetamidobenzenesulfonyl chloride (5 mmol)
-
m-Toluidine (5 mmol)
-
Sodium carbonate (3% aqueous solution)
-
Methanol (recrystallization solvent)
Procedure:
-
Dissolve m-toluidine in distilled water (20 mL).
-
Add 4-acetamidobenzenesulfonyl chloride gradually while maintaining pH 8–10 via Na₂CO₃ addition.
-
Stir the mixture for 2–3 hours at room temperature.
-
Filter the precipitated product, wash with water, and recrystallize from methanol .
This method yields the target compound with purity suitable for crystallographic analysis. The reaction exploits the nucleophilic properties of the amine group in m-toluidine, which attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage .
Crystallographic and Structural Insights
Single-crystal X-ray diffraction studies reveal critical details about the compound’s molecular geometry. The title compound crystallizes in the orthorhombic space group Pbca with eight molecules per unit cell . Key structural features include:
-
Torsion Angles: The central C–S(=O)₂N(H)–C unit exhibits a torsion angle of −56.4(2)°, indicating significant twisting .
-
Dihedral Angles: The benzene rings form a dihedral angle of 49.65(15)°, reflecting non-planar stacking .
-
Hydrogen Bonding: N–H···O interactions link molecules into a three-dimensional network, with bond lengths and angles consistent with moderate-strength hydrogen bonds .
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Pbca |
| Unit Cell Dimensions | a = 12.927 Å, b = 15.213 Å, c = 18.765 Å |
| Dihedral Angle (C3–C8/C9–C14) | 49.65(15)° |
| Hydrogen Bond (N1–H1N···O1) | 2.891 Å, 154° |
These structural attributes influence the compound’s reactivity and solubility, with the twisted conformation potentially affecting its binding to biological targets .
Biological Activity and Mechanistic Implications
Sulfonamides are historically significant as antibacterial agents, and N-(4-methyl-3-sulfamoylphenyl)acetamide shares this pharmacological heritage. The sulfamoyl group acts as a bioisostere for carboxylate groups, enabling competitive inhibition of enzymes such as carbonic anhydrases. Key biological mechanisms include:
-
Enzyme Inhibition: The sulfonamide moiety binds to zinc ions in the active site of carbonic anhydrase, disrupting catalytic activity and impairing bacterial metabolism.
-
Anticancer Potential: Related sulfonamide derivatives exhibit cytotoxic effects by interfering with microtubule assembly or DNA replication, though specific studies on this compound remain limited.
-
Antitubercular Activity: Structural analogs like N-((4-sulfamoylphenyl)carbamothioyl) amides show inhibitory effects against Mycobacterium tuberculosis carbonic anhydrases, suggesting possible applications in tuberculosis therapy.
Table 2: Comparative Bioactivity of Sulfonamide Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-(4-Methyl-3-sulfamoylphenyl)acetamide | Carbonic Anhydrase IX | Pending | |
| Acetazolamide | Carbonic Anhydrase II | 12 | |
| Ethoxzolamide | Bacterial Carbonic Anhydrase | 8.2 |
While direct pharmacological data for N-(4-methyl-3-sulfamoylphenyl)acetamide are sparse, its structural kinship to clinically used sulfonamides underscores its potential as a lead compound for further development.
Comparative Analysis with Structural Isomers
The positional isomer N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, differing only in the methyl group’s placement (para vs. meta), provides insights into structure-activity relationships. Key comparisons include:
-
Crystallography: The para-isomer crystallizes in the triclinic space group P-1 with two molecules per unit cell, contrasting with the orthorhombic packing of the meta-isomer .
-
Dihedral Angles: The para-isomer exhibits a smaller dihedral angle (38.2°) between benzene rings, suggesting enhanced planarity and potential differences in π-π stacking interactions .
-
Solubility: The meta-substituted derivative may display altered solubility profiles due to steric hindrance from the methyl group, impacting formulation strategies .
These subtle structural variations highlight the importance of regiochemistry in tuning physicochemical and biological properties.
Future Directions and Research Opportunities
Despite its promise, N-(4-methyl-3-sulfamoylphenyl)acetamide requires further investigation to unlock its full potential. Priority research areas include:
-
Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models.
-
Target Validation: Identifying specific enzymatic targets through kinetic assays and X-ray co-crystallization.
-
Derivatization: Synthesizing analogs with modified substituents to enhance potency or reduce toxicity.
Collaborative efforts between synthetic chemists, structural biologists, and pharmacologists will be essential to translate this compound’s theoretical promise into practical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume